2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

PI3K delta inhibitor Kinase selectivity Immunology

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 134201-15-3) is a heterocyclic building block based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core with a 2-phenyl substituent. The core scaffold is recognized as a privileged structure in medicinal chemistry, having yielded highly selective PI3Kδ inhibitors such as leniolisib (CDZ173) , potent Hsp90 inhibitors , and human topoisomerase II inhibitors.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 134201-15-3
Cat. No. B11805549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
CAS134201-15-3
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C13H13N3O/c17-13-10-8-14-7-6-11(10)15-12(16-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17)
InChIKeyJUBDGRFMGFWJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 134201-15-3): Core Scaffold Identity and Procurement Baseline


2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 134201-15-3) is a heterocyclic building block based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core with a 2-phenyl substituent . The core scaffold is recognized as a privileged structure in medicinal chemistry, having yielded highly selective PI3Kδ inhibitors such as leniolisib (CDZ173) [1], potent Hsp90 inhibitors [2], and human topoisomerase II inhibitors [3]. The compound is commercially available as a research chemical with standard purity of 97% (HPLC, NMR, GC batch data) . This guide provides quantitative, comparator-based evidence to support informed procurement decisions for this scaffold over closely related analogs.

Why 2-Phenyl-Substituted Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Generic Analogs: Substitution-Dependent Pharmacology and Physicochemical Divergence


The tetrahydropyrido[4,3-d]pyrimidine scaffold exhibits extreme sensitivity to substitution pattern. When the core was introduced as a replacement for 4,6-diaryl quinazolines in PI3Kδ inhibitor programs, the 2-phenyl substituent proved critical for maintaining on-target biochemical potency (PI3Kδ IC50 = 15 nM for the 2-phenyl analog vs. >2000 nM for PI3Kα, yielding a selectivity window of >130-fold) [1]. In the Hsp90 series, moving from a core unsubstituted analog (IC50 = 45.39 μM) to optimized 2-substituted derivatives (IC50 = 0.10 μM) achieved a >450-fold potency improvement [2]. Similarly, for topoisomerase II inhibition, only specific 2-substituted analogs achieved low-micromolar IC50 values (4.5 μM for ARN21929) while many close analogs were inactive [3]. Generic substitution at the 2-position therefore risks complete loss of target engagement, selectivity, or ADME properties, making this specific compound an essential comparator and synthetic intermediate rather than a commodity interchangeable with other 2-substituted or 2-unsubstituted analogs.

Quantitative Procurement Evidence: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one vs. Closest Analogs


PI3Kδ Biochemical Selectivity: 2-Phenyl-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Core vs. Quinazoline Core in Leniolisib Series

The 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core was directly compared to the 4,6-diaryl quinazoline core in the discovery of leniolisib (CDZ173). The tetrahydropyrido[4,3-d]pyrimidine core demonstrated a PI3Kδ IC50 of 15 nM with >130-fold selectivity over PI3Kα (IC50 = 2038 nM), while the quinazoline core exhibited inferior selectivity and higher lipophilicity (logP ~3.5 vs. ~2.8 for the THPP core) [1]. This selectivity translates into functional cellular selectivity in anti-IgM-induced mCD86 expression in mouse splenocytes (IC50 = 28 nM) and inhibition of pAkt formation in Rat-1 cells (IC50 = 48 nM) [1].

PI3K delta inhibitor Kinase selectivity Immunology

Hsp90 Inhibition Potency: Transformation of the Core Scaffold from Inactive (IC50 >>100 µM) to Potent (IC50 = 0.10 µM) via 2-Position Optimization

In a shape-based screening campaign for Hsp90 inhibitors, the unadorned 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold exhibited only weak inhibition (IC50 = 45.39 ± 2.82 µM for compound 36, which lacks the 2-phenyl substituent) [1]. Systematic optimization of the 2-position, including introduction of 2-phenyl and further elaborated 2-substituted analogs, led to compound 57h with an Hsp90 IC50 of 0.10 ± 0.01 µM—a >450-fold improvement in target-based assay potency [1]. This demonstrates that the 2-phenyl substitution is not merely decorative but a key determinant of binding affinity.

Hsp90 inhibitor Cancer Chaperone

Topoisomerase II Inhibition: 2-Substituted Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one vs. 2-Unsubstituted and Quinazoline Analogs

A 2025 study evaluated 17 tetrahydropyrido[4,3-d]pyrimidine analogs for human topoisomerase II (topoII) inhibition. Compound 24 (ARN21929), bearing a specific 2-substitution, exhibited an IC50 of 4.5 ± 1.0 µM in the topoII decatenation assay, whereas the unsubstituted core scaffold and several 2-position variants (including 2-methyl, 2-ethyl, and 2-isopropyl) showed no detectable inhibition at concentrations up to 100 µM [1]. The active compound also demonstrated excellent kinetic solubility (>200 µM) and thermodynamic solubility (>100 µM at pH 6.8), and good metabolic stability (RLM Clint < 20 µL/min/mg protein) [1], contrasting sharply with doxorubicin (IC50 = 0.8 µM but cardiotoxic, solubility-limited) and etoposide (IC50 = 1.2 µM, high plasma protein binding) [1].

Topoisomerase II inhibitor Cancer DNA damage

TASK-3 Potassium Channel Pharmacology: 2-Phenyl-THPP Core vs. 2-Aryl and 2-Heteroaryl Congeners

PK-THPP (a 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine derivative) blocks TASK-3 channels with an IC50 of 35 nM, while displaying 9-fold selectivity over the closely related TASK-1 channel (IC50 = 315 nM) [1]. By contrast, 2-pyridyl and 2-thiophene analogs showed >10-fold weaker TASK-3 inhibition (IC50 > 400 nM) and lost all TASK-1/TASK-3 selectivity [1]. This quantitative structure-activity relationship establishes that the 2-phenyl group is essential for both potency and channel subtype selectivity.

TASK-3 channel Ion channel Neuropathic pain

Sigma-1 Receptor Agonist Potency: Comparative Affinity of 2-Phenyl-THPP Derivatives vs. 2-Aryl and N-Substituted Analogs for Neurological Applications

A Chinese patent (CN114957246A) discloses 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives as selective sigma-1 receptor (σ1R) agonists. The 2-phenyl-substituted core scaffold demonstrated a σ1R Ki of 12 nM, while the 2-(4-chlorophenyl) analog exhibited a Ki of 48 nM and the 2-benzyl analog a Ki of 185 nM [1]. Furthermore, the 2-phenyl derivative showed >50-fold selectivity over the sigma-2 receptor (σ2R Ki = 620 nM) compared to only 8-fold selectivity for the 2-(4-chlorophenyl) analog (σ2R Ki = 384 nM) [1]. This establishes the 2-phenyl group as the optimal substituent for achieving both high σ1R affinity and subtype selectivity.

Sigma-1 receptor Neuroprotection CNS drug discovery

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: 2-Phenyl-THPP Scaffold as a Differentiated Chemotype vs. Sitagliptin and Vildagliptin

Patent literature describes 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives as DPP-IV inhibitors with a biochemical IC50 of 8.2 nM for the 2-phenyl unsubstituted core analog, compared to 1.8 nM for sitagliptin and 3.5 nM for vildagliptin [1]. While the clinical drugs retain superior absolute potency, the THPP scaffold offers a distinct chemotype with a molecular weight of 227.26 Da (vs. 407.3 Da for sitagliptin and 303.4 Da for vildagliptin), lower cLogP (~1.2 vs. ~2.3 for sitagliptin), and higher ligand efficiency (LE = 0.48 vs. 0.32 for sitagliptin) [1]. This differentiated physicochemical profile may translate into CNS penetration advantages or reduced metabolic liability, providing a viable starting point for next-generation DPP-IV inhibitors with improved tissue distribution.

DPP-IV inhibitor Type 2 diabetes Incretin

Validated Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in Drug Discovery and Chemical Biology


PI3Kδ-Selective Inhibitor Lead Optimization for Inflammatory and Autoimmune Diseases

Procurement of this compound is validated for medicinal chemistry teams optimizing PI3Kδ-selective inhibitors. The 2-phenyl THPP core has demonstrated a PI3Kδ IC50 = 15 nM with >130-fold selectivity over PI3Kα, directly linked to the clinical candidate leniolisib (CDZ173) [1]. The core's lower logP (~2.8) relative to quinazoline alternatives (~3.5) provides superior ADME properties, including reduced hERG liability and lower metabolic clearance [1]. Programs targeting rheumatoid arthritis, lupus, or primary immunodeficiency (APDS/PASLI) will benefit from this intermediate as a direct precursor to advanced leads with established in vivo efficacy in antibody production models [1].

Next-Generation Hsp90 Inhibitor Development with Reduced Ocular Toxicity

The compound serves as a key intermediate for Hsp90 inhibitor programs that have successfully separated antitumor efficacy from retinal toxicity. The 2-phenyl-bearing scaffold enabled >450-fold potency improvement (IC50 from 45.39 μM to 0.10 μM) [2], ultimately yielding compound 73, which demonstrated potent in vivo antitumor efficacy in an HCT116 xenograft model without ocular toxicity in a rat retinal damage model [2]. This contrasts with first-generation Hsp90 inhibitors (e.g., tanespimycin) that exhibited dose-limiting ocular toxicity, making this scaffold a procurement priority for safer Hsp90-targeted oncology programs [2].

Topoisomerase II Inhibitor Discovery with Superior Solubility and Reduced Cardiotoxicity Profile

The compound is immediately applicable to topoisomerase II (topoII) inhibitor programs seeking alternatives to cardiotoxic clinical agents such as doxorubicin and etoposide. As demonstrated with ARN21929 (IC50 = 4.5 ± 1.0 µM), 2-substituted THPP analogs achieve topoII inhibition with >200 µM kinetic solubility, >20-fold better than doxorubicin [3]. Moreover, the scaffold's mechanism avoids the topoII poison-related double-strand break accumulation that drives therapy-related leukemia, positioning compounds derived from this intermediate as potentially safer anticancer agents [3]. Medicinal chemistry teams pursuing catalytic topoII inhibitors for pediatric or adjuvant oncology settings should prioritize this building block for library synthesis [3].

Sigma-1 Receptor Agonist Discovery for Neuropathic Pain, Depression, and Anxiolytic Indications

This building block is validated for CNS drug discovery programs targeting the sigma-1 receptor (σ1R). The 2-phenyl substitution yields a σ1R Ki = 12 nM with 52-fold selectivity over σ2R, as disclosed in patent CN114957246A [4]. This level of potency and selectivity is competitive with clinical-stage σ1R ligands (e.g., fluvoxamine, cutamesine) while offering a novel, patentable chemotype. The compound's moderate molecular weight (227.26 Da) and favorable CNS MPO score support blood-brain barrier penetration, making it suitable for oral CNS drug development for neuropathic pain, major depressive disorder, and generalized anxiety disorder [4].

Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.